

An In-depth Technical Guide to CAS Number 59404-86-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Benzylxy-3-chloroaniline

Cat. No.: B1332019

[Get Quote](#)

Executive Summary

This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 59404-86-3. It is intended for researchers, scientists, and drug development professionals. This document clarifies a critical discrepancy: CAS number 59404-86-3 is officially assigned to 4-(Benzylxy)-3-chloroaniline. The chemical name initially provided for this topic, "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione," does not correspond to this CAS number, and no public data for this specific pyrimidinetrione derivative could be located. Therefore, this guide will focus exclusively on the properties and applications of 4-(Benzylxy)-3-chloroaniline.

This document details the physicochemical properties, synthesis, and analytical data for 4-(Benzylxy)-3-chloroaniline. Furthermore, it explores its significant role as a key building block in the development of therapeutic agents, particularly in the synthesis of targeted cancer therapies. Experimental protocols for its synthesis are provided, along with a visual representation of the synthetic workflow.

Chemical Identity and Properties

4-(Benzylxy)-3-chloroaniline is an aromatic amine that serves as a versatile intermediate in organic synthesis. Its structure features a benzylxy group and a chlorine atom on the aniline ring, which provide multiple sites for chemical modification.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Benzylxy)-3-chloroaniline is presented in Table 1.

Property	Value	Reference
CAS Number	59404-86-3	[1]
IUPAC Name	3-chloro-4-(phenylmethoxy)aniline	[1]
Molecular Formula	$C_{13}H_{12}ClNO$	[1] [2] [3]
Molecular Weight	233.69 g/mol	[1] [2]
Melting Point	58.4 °C	[4]
Boiling Point	390.6 °C at 760 mmHg (Predicted)	[5]
Density	1.24 g/cm³ (Predicted)	[5]
Appearance	Off-white solid	[4]
Purity	Typically ≥95%	[2] [3]

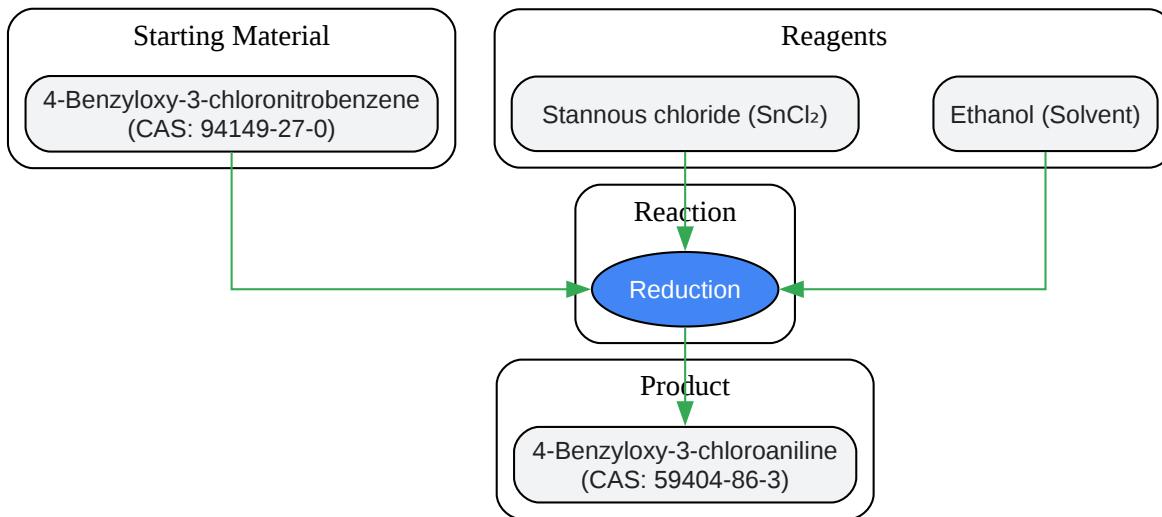
Analytical Data

Spectroscopic data are crucial for the identification and characterization of 4-(Benzylxy)-3-chloroaniline. The following tables summarize its key analytical parameters.

Table 2: NMR Spectroscopic Data[\[4\]](#)

Nucleus	Solvent	Chemical Shift (δ) in ppm
^1H NMR	CDCl_3	7.45-7.43 (m, 2H), 7.39-7.29 (m, 3H), 6.78 (d, J = 8.6 Hz, 1H), 6.74 (d, J = 2.8 Hz, 1H), 6.48 (dd, J = 2.8, 8.6 Hz, 1H), 5.03 (s, 2H), 3.46 (bs, 2H)
^{13}C NMR	CDCl_3	147.2, 141.4, 137.2, 128.5, 127.9, 127.4, 124.6, 117.18, 117.15, 114.2, 72.4

Table 3: Mass Spectrometry Data[4]


Ionization Mode	m/z (Calculated)	m/z (Found)
EI (MH^+)	234	234

Synthesis of 4-(Benzylxy)-3-chloroaniline

A common and efficient method for the synthesis of 4-(Benzylxy)-3-chloroaniline is the reduction of the corresponding nitro compound, 4-benzylxy-3-chloronitrobenzene. This method is advantageous due to the availability of the starting material and the high yield and purity of the product.[4][6]

Synthetic Workflow

The synthesis of 4-(Benzylxy)-3-chloroaniline from 4-benzylxy-3-chloronitrobenzene is a straightforward reduction reaction. The general workflow is depicted below.

[Click to download full resolution via product page](#)

Synthesis of 4-(Benzyl)-3-chloroaniline.

Experimental Protocol

The following protocol is adapted from a published procedure for the kilogram-scale synthesis of **4-benzyl-3-chloroaniline**.^{[4][6]}

Materials:

- 4-Benzyl-3-chloronitrobenzene
- Stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Ethanol
- Dichloromethane
- 2 N Sodium hydroxide (NaOH) solution
- Brine

- Magnesium sulfate ($MgSO_4$)

Procedure:

- A solution of 4-benzyloxy-3-chloronitrobenzene in ethanol is prepared in a reaction vessel.
- Stannous chloride dihydrate is added to the solution.
- The reaction mixture is heated to reflux and stirred for several hours, with reaction progress monitored by a suitable technique (e.g., TLC or HPLC).
- Upon completion of the reaction, the mixture is cooled to room temperature.
- The product can be precipitated as its hydrochloride salt by the addition of concentrated hydrochloric acid.
- For the free base, the solvent is removed under reduced pressure.
- The residue is taken up in dichloromethane and washed with a 2 N NaOH solution to adjust the pH to approximately 12.
- The organic phase is separated, and the aqueous phase is extracted with dichloromethane.
- The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield **4-benzyloxy-3-chloroaniline** as an off-white solid.

Applications in Drug Development

4-(Benzyl)-3-chloroaniline is a valuable building block in medicinal chemistry, primarily due to its utility in the synthesis of kinase inhibitors.[\[4\]](#)

Synthesis of Lapatinib

A notable application of 4-(Benzyl)-3-chloroaniline is in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer. The aniline functional group of 4-(Benzyl)-3-chloroaniline allows for its coupling with a quinazoline core, a key step in the construction of the Lapatinib molecule. The presence and position of the

benzyloxy and chloro substituents are crucial for the desired biological activity and pharmacokinetic properties of the final drug substance.

Other Potential Applications

The structural motifs present in 4-(Benzyl)-3-chloroaniline make it a versatile precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. It has been employed in the development of compounds targeting other kinases and has been investigated for its potential in creating anti-diabetic and anti-viral agents.[4]

Safety and Handling

4-(Benzyl)-3-chloroaniline is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

CAS number 59404-86-3 is unequivocally assigned to 4-(Benzyl)-3-chloroaniline, a key intermediate in organic synthesis with significant applications in drug development. This guide has provided a detailed overview of its chemical and physical properties, a reliable synthetic protocol, and its role in the synthesis of important therapeutic agents like Lapatinib. The discrepancy with the initially provided chemical name highlights the importance of verifying chemical identities through their CAS registry number. The information presented herein should serve as a valuable resource for researchers and professionals in the fields of chemistry and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Benzyl-3-chloroaniline | C13H12ClNO | CID 1268285 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. 4-(benzyl)-3-chloroaniline | 59404-86-3 [chemnet.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to CAS Number 59404-86-3]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332019#cas-number-59404-86-3-properties-and-uses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com